(5-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride
Overview
Description
(5-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C9H15Cl2N3 and its molecular weight is 236.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Applications
Several studies have investigated the synthesis and biological evaluation of compounds structurally related to (5-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride. One such compound, synthesized by Rao, Prasad, and Rao (2013), demonstrated significant antibacterial and antifungal activities. The structure of this synthesized compound was confirmed through various spectroscopic methods, and it displayed acceptable results in tests for antibacterial and antifungal activities (B. G. Rao, A. Prasad, & P. Rao, 2013). Similarly, a novel series of 2-azetidinone compounds synthesized by Ayyash and Habeeb (2019) showed excellent antibacterial and antifungal activities. These compounds were synthesized from pyrazine-2,3-dicarboxylic acid and evaluated for their antimicrobial activity, indicating their potential in developing new antimicrobial agents (A. Ayyash & H. Q. A. Habeeb, 2019).
Anticonvulsant Potential
Pandey and Srivastava (2011) synthesized a series of novel Schiff bases of 3-aminomethyl pyridine and screened them for anticonvulsant activity. The synthesized compounds were effective in protecting against seizures in various models, indicating the potential of these compounds in developing new anticonvulsant medications (S. Pandey & R. Srivastava, 2011).
Antidepressant and Nootropic Agents
The synthesis and pharmacological activity of compounds involving the 2-azetidinone skeleton were described by Thomas et al. (2016). The compounds exhibited antidepressant and nootropic activities in a dose-dependent manner, confirming the 2-azetidinone skeleton's potential as a CNS active agent (Asha B. Thomas, R. Nanda, L. Kothapalli, & S. C. Hamane, 2016).
Antifungal Agents
Rajput et al. (2011) synthesized a series of new pyridine derivatives with potent antifungal activity. One compound, in particular, was found to be the most potent of the series, displaying significant activity compared to reference drugs Fluconazole and Gieseofulvin, highlighting the potential of these compounds in antifungal applications (C. S. Rajput, Sanjeev Sharma And Yashovardhan, 2011).
Antiviral Activity
Zoidis et al. (2003) synthesized heterocyclic rimantadine analogues with notable antiviral activity against influenza A. The study found that changing the ring size from five- to four- to three-membered resulted in a drop of activity against the influenza A virus, providing insights into the structural activity relationships of these compounds (Grigoris Zoidis, Christos Fytas, Ioannis Papanastasiou, et al., 2003).
Properties
IUPAC Name |
[5-(azetidin-1-yl)pyridin-3-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c10-5-8-4-9(7-11-6-8)12-2-1-3-12;;/h4,6-7H,1-3,5,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMSMXBPKHPUHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CN=CC(=C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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